![molecular formula C12H12FNO4 B2613376 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid CAS No. 1781046-72-7](/img/structure/B2613376.png)
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1781046-72-7 . It has a molecular weight of 253.23 and its IUPAC name is 1-((benzyloxy)carbonyl)-3-fluoroazetidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H12FNO4 . The InChI Code for this compound is 1S/C12H12FNO4/c13-12(10(15)16)7-14(8-12)11(17)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 411.8±45.0 °C at 760 mmHg . The flash point is 202.8±28.7 °C . The exact mass is 253.075043 .Scientific Research Applications
Synthetic Pathways and Medicinal Chemistry Applications
Synthesis of Fluorinated β-Amino Acids : A study by Van Hende et al. (2009) developed a synthetic pathway towards 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its cyclic fluorinated β-amino acid structure. This work underscores the utility of such compounds in synthesizing new chemical entities with potential pharmacological activities (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Development of PET Tracers : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), showcasing the role of fluorinated compounds in developing new positron emission tomography (PET) tracers for tumor delineation. This emphasizes the importance of fluorinated azetidines in the diagnostic field, particularly in imaging and cancer diagnosis (Shoup & Goodman, 1999).
Antitumor Activity : Potkin et al. (2014) explored the synthesis of isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids, demonstrating significant antitumor activity. Such studies illustrate the exploration of azetidine derivatives in developing novel antitumor agents, contributing to cancer therapy research (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, & Kulchitskiy, 2014).
Antibacterial Agents : Frigola et al. (1995) synthesized a series of stereochemically pure 7-azetidinylquinolones and evaluated their antibacterial activity. This work contributes to the development of new antibacterial agents, showcasing the potential of azetidine derivatives in addressing antibiotic resistance (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-12(10(15)16)7-14(8-12)11(17)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEXDEBGFOOVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)
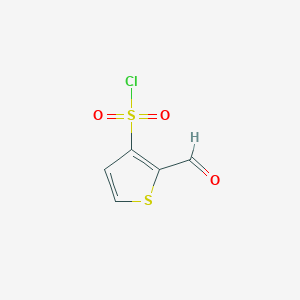
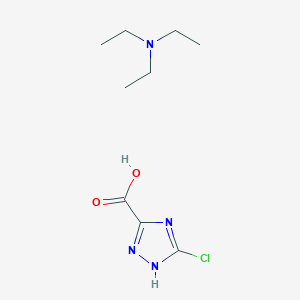
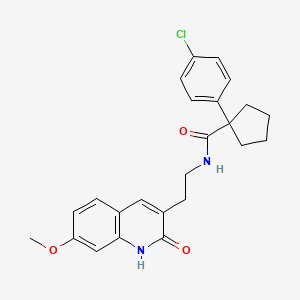
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

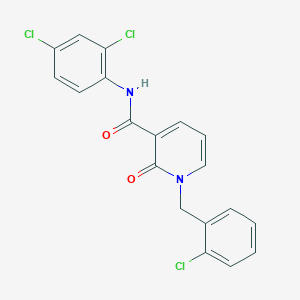
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
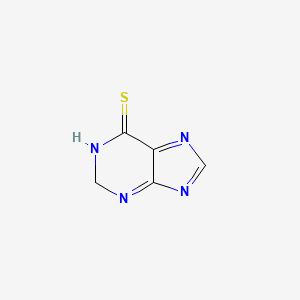
![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)